molecular formula C11H14BrNO2S B6611272 (5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone CAS No. 2763754-55-6

(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone

Cat. No. B6611272
CAS RN: 2763754-55-6
M. Wt: 304.21 g/mol
InChI Key: ZIUBDAFLFPTOHY-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone (BMPI-lambda6-sulfanone) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the sulfonamide class of compounds, and it has been used to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.

Scientific Research Applications

BMPI-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. It has also been used to investigate the biochemical and physiological effects of these drugs. In addition, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to evaluate the efficacy and safety of drugs.

Mechanism of Action

The mechanism of action of BMPI-lambda6-sulfanone is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 (CYP). CYP is involved in the metabolism of drugs and other substances in the body, and inhibition of this enzyme can lead to increased concentrations of drugs and other substances in the body. This can lead to increased efficacy and safety of drugs, as well as decreased side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPI-lambda6-sulfanone are not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 (CYP). Inhibition of this enzyme can lead to increased concentrations of drugs and other substances in the body, which can lead to increased efficacy and safety of drugs, as well as decreased side effects. In addition, BMPI-lambda6-sulfanone has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 2D6 (CYP2D6). Inhibition of these enzymes can lead to decreased metabolism of drugs and increased concentrations of drugs in the body.

Advantages and Limitations for Lab Experiments

BMPI-lambda6-sulfanone has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively non-toxic, and it has low solubility in water. However, it is important to note that BMPI-lambda6-sulfanone is a synthetic compound, and it is not naturally occurring. As such, it is important to take appropriate safety precautions when working with this compound in the laboratory.

Future Directions

There are several potential future directions for research involving BMPI-lambda6-sulfanone. One potential direction is to further investigate the biochemical and physiological effects of this compound. In addition, further research is needed to better understand the mechanism of action of BMPI-lambda6-sulfanone and its effects on drug metabolism. Additionally, research is needed to evaluate the efficacy and safety of BMPI-lambda6-sulfanone in various clinical settings. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing BMPI-lambda6-sulfanone.

Synthesis Methods

BMPI-lambda6-sulfanone is synthesized from 5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino (BMPI) and lambda6-sulfanone. BMPI is synthesized from the reaction of cyclopropylmethyl bromide and 5-bromo-2-methoxyphenylimine. The reaction of BMPI and lambda6-sulfanone yields BMPI-lambda6-sulfanone. This method has been used in various studies to synthesize BMPI-lambda6-sulfanone.

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(cyclopropylmethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-15-10-5-4-9(12)6-11(10)16(13,14)7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBDAFLFPTOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone

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